molecular formula C28H24N4O B11310587 [4-(1H-benzimidazol-2-yl)piperidin-1-yl](2-phenylquinolin-4-yl)methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl](2-phenylquinolin-4-yl)methanone

Cat. No.: B11310587
M. Wt: 432.5 g/mol
InChI Key: UXQXYVUKQRRWQM-UHFFFAOYSA-N
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Description

4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-2-PHENYLQUINOLINE is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-2-PHENYLQUINOLINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole moiety, followed by the formation of the piperidine ring, and finally the quinoline structure. The reaction conditions often involve the use of strong dehydrating agents such as polyphosphoric acid or polyphosphoric acid trimethylsilyl ester .

Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance yield and reduce reaction time. For example, heating a mixture of p-aminobenzoic acid and polyphosphoric acid in a microwave oven can significantly improve the efficiency of the synthesis process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can occur at the quinoline structure.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can lead to the formation of benzimidazole N-oxides .

Scientific Research Applications

4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-2-PHENYLQUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-2-PHENYLQUINOLINE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with DNA synthesis and repair mechanisms, leading to its anticancer properties .

Comparison with Similar Compounds

  • 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile
  • tert-Butyl 4-(1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate
  • 4-(1H-benzimidazol-2-yl)benzaldehyde

Uniqueness: 4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-2-PHENYLQUINOLINE is unique due to its combination of benzimidazole, piperidine, and quinoline structures, which confer distinct biological activities and chemical properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C28H24N4O

Molecular Weight

432.5 g/mol

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-phenylquinolin-4-yl)methanone

InChI

InChI=1S/C28H24N4O/c33-28(32-16-14-20(15-17-32)27-30-24-12-6-7-13-25(24)31-27)22-18-26(19-8-2-1-3-9-19)29-23-11-5-4-10-21(22)23/h1-13,18,20H,14-17H2,(H,30,31)

InChI Key

UXQXYVUKQRRWQM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

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